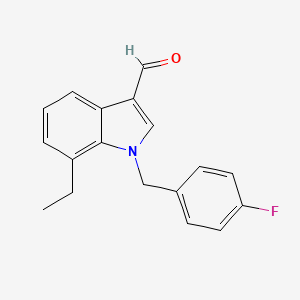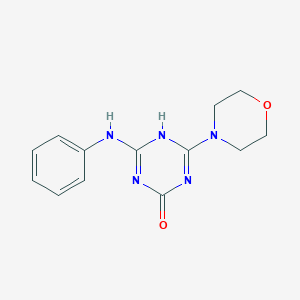
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde
Vue d'ensemble
Description
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a substituted benzaldehyde, characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 2-tert-butyl-4-methylphenol with paraformaldehyde in the presence of a catalyst. The reaction is carried out in acetonitrile under reflux conditions (100-110°C) for about 2 hours. After the reaction, the mixture is cooled, washed with hydrochloric acid, and extracted with diethyl ether. The organic phase is then dried and concentrated to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-Tert-butyl-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, and its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical processes .
Comparaison Avec Des Composés Similaires
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 2-Hydroxy-3,5-dimethylbenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
Comparison: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it has a different steric and electronic environment, affecting its reactivity and applications. For example, the presence of the tert-butyl group provides steric hindrance, making it less reactive in certain substitution reactions compared to compounds without this group .
Propriétés
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJROKCYCTSJZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406404 | |
| Record name | 3-t-butyl-5-methylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41715-31-5 | |
| Record name | 3-t-butyl-5-methylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763762.png)

![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B7763777.png)
![2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR](/img/structure/B7763784.png)


![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)





